2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
Beschreibung
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group, a methylsulfanyl group, and an amino moiety. The acetamide side chain is linked to a 3,4-dimethoxyphenyl group, which likely enhances its bioavailability and target affinity. Its design aligns with trends in medicinal chemistry that prioritize polypharmacology through multi-heterocyclic scaffolds .
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-13-6-5-7-14(10-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-4)12-18(30)25-15-8-9-16(31-2)17(11-15)32-3/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXVCZRETYKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves several steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of a hydrazine with a 1,3-diketone. This reaction is usually performed in the presence of an acid catalyst such as hydrochloric acid.
Coupling of the Rings: The oxadiazole and pyrazole rings are coupled through a nucleophilic substitution reaction. This step requires a strong base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide.
Introduction of the Acetamide Group: The final step involves the acylation of the amino group with an acyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In industry, the compound is used in the development of new materials. Its multiple functional groups allow it to be incorporated into polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Oxadiazole-Containing FLAP Inhibitors (e.g., BI 665915)
Structure : BI 665915 shares the 1,2,4-oxadiazole moiety but replaces the pyrazole core with a pyridine ring and incorporates a cyclopropylethyl group.
Activity : BI 665915 demonstrates potent 5-lipoxygenase-activating protein (FLAP) inhibition (IC₅₀ < 10 nM) and robust suppression of leukotriene B4 (LTB4) in human whole blood (IC₅₀ < 100 nM). The target compound’s pyrazole-oxadiazole hybrid may offer distinct binding interactions, but its FLAP affinity remains untested .
Pharmacokinetics : BI 665915 exhibits favorable DMPK profiles with low predicted human clearance and minimal cytochrome P450 3A4 interactions. The target compound’s 3,4-dimethoxyphenyl group may improve metabolic stability compared to simpler aryl substituents .
Anti-Exudative Acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives)
Structure : These analogs replace the oxadiazole ring with a triazole and furan system but retain the sulfanyl-acetamide backbone.
Activity : At 10 mg/kg, select derivatives show anti-exudative effects comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole and methoxy groups may enhance solubility or tissue penetration, though anti-exudative activity is unverified .
Pyrazolyl-Thiazole Acetamides (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide)
Structure : This class replaces the oxadiazole with a thiazole ring and lacks the methylsulfanyl group.
Activity : Spectral data (e.g., NMR, IR) confirm structural integrity, but biological data are absent. The target compound’s methylsulfanyl group may confer redox stability or hydrophobic interactions absent in this analog .
Triazole-Sulfanyl Acetamides (e.g., 2-({5-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide)
Structure : Features a triazole core with dual sulfanyl linkages. The 3-methoxyphenyl and methylsulfanyl groups mirror substituents in the target compound.
Activity : Unreported in the evidence, but the dual sulfanyl groups may enhance chelation or enzyme binding compared to single sulfanyl analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and SAR Insights
- Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., BI 665915) show superior enzymatic inhibition compared to triazole analogs, likely due to enhanced electron-withdrawing properties and rigidity .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to simpler aryl groups (e.g., 3-methylphenyl in BI 665915) .
- Methylsulfanyl Role: This group in the target compound and ’s analog could reduce oxidative metabolism, extending half-life relative to non-sulfanyl derivatives .
Biologische Aktivität
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. Its structure suggests potential biological activities that merit detailed exploration. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 454.5 g/mol. The structure features:
- Oxadiazole ring : Known for various biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and anticancer properties.
- Dimethoxyphenyl group : Potentially enhances lipophilicity and biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| Functional Groups | Amino, Oxadiazole, Pyrazole, Dimethoxyphenyl |
| Potential Activities | Anticancer, Anti-inflammatory |
The biological activities of compounds similar to 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide often involve:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
- Anti-inflammatory Effects : Compounds with oxadiazole structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Similar oxadiazole derivatives exhibit bactericidal effects against various bacterial strains, suggesting that this compound may share similar properties .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various oxadiazole and pyrazole derivatives:
- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For instance, a related oxadiazole compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : A comparative study highlighted that certain oxadiazole derivatives displayed greater antimicrobial efficacy than traditional antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
Table 2: Summary of Biological Activities from Case Studies
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions typical for pyrazole and oxadiazole derivatives. Common methods include:
- Formation of the Oxadiazole Ring : Utilizing acylhydrazones in cyclization reactions.
- Synthesis of Pyrazole Moiety : Employing hydrazine derivatives with appropriate carbonyl compounds.
- Final Coupling Reaction : Combining the synthesized components to form the final acetamide structure.
Table 3: Proposed Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acylhydrazone |
| 2 | Nucleophilic substitution | Hydrazine derivatives |
| 3 | Coupling | Acetic anhydride |
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step heterocyclic condensation. A representative method involves refluxing equimolar amounts of oxadiazole and pyrazole precursors at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol. Optimization includes adjusting catalyst loading (e.g., 0.01 M pyridine) and reaction time to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and oxadiazole rings.
- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
- HPLC-PDA : To assess purity (>95% is typical for biological assays) .
Q. How is the antiproliferative or anti-exudative activity of this compound evaluated in preliminary screens?
In vitro antiproliferative activity is tested using cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations. Anti-exudative activity is assessed in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg, with diclofenac (8 mg/kg) as a positive control. Dose-response curves and IC₅₀/ED₅₀ values are calculated .
Advanced Research Questions
Q. How do computational methods enhance the synthesis and optimization of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s reaction path search algorithms reduce trial-and-error by 40–60% . Advanced simulations in COMSOL Multiphysics model mass transfer and kinetic parameters during reflux .
Q. What structural features drive its bioactivity, and how are SAR studies designed?
The 3-methylphenyl-oxadiazole moiety enhances hydrophobic interactions with target proteins, while the methylsulfanyl group improves membrane permeability. SAR studies systematically vary substituents:
- Replace 3,4-dimethoxyphenyl with halogenated aryl groups to modulate electron density.
- Substitute methylsulfanyl with ethyl or cyclopropyl analogs to test steric effects. Biological data from 21 derivatives (e.g., FP1–FP12 series) are analyzed using multivariate regression to quantify substituent contributions .
Q. How are contradictions in biological data between derivatives resolved?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed by:
- Pharmacokinetic Profiling : Measuring logP, plasma protein binding, and metabolic stability (e.g., microsomal assays).
- Target Engagement Studies : Using SPR or thermal shift assays to confirm binding affinity.
- Cohort Analysis : Stratifying data by experimental variables (e.g., cell line genotype, animal strain) .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final condensation step?
Low yields (<30%) often arise from steric hindrance in the pyrazole-oxadiazole coupling. Solutions include:
- Microwave-Assisted Synthesis : Reducing reaction time from 5 hours to 45 minutes.
- Alternative Catalysts : Replacing zeolite (Y-H) with montmorillonite K10, improving yields by 15–20% .
Q. How is regioselectivity controlled during heterocyclic ring formation?
Regioselectivity in oxadiazole formation is achieved via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
